N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzo[1,3]dioxole ring and a tolyloxy-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Tolyl Group: The tolyl group is introduced via a nucleophilic substitution reaction using a suitable tolyl halide and a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[1,3]dioxole ring or the tolyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., tolyl chloride) in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis or cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzo[1,3]dioxol-5-yl-acetamide
- N-Benzo[1,3]dioxol-5-yl-thioacetamide
- N-(6-Nitro-benzo[1,3]dioxol-5-yl)-acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both the benzo[1,3]dioxole ring and the tolyloxy-acetamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-11-3-2-4-13(7-11)19-9-16(18)17-12-5-6-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI Key |
KZZBEHCAZMILOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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